molecular formula C6H9N3O2 B8331258 1-isopropyl-2-nitro-1H-imidazole

1-isopropyl-2-nitro-1H-imidazole

Cat. No. B8331258
M. Wt: 155.15 g/mol
InChI Key: ZXSMRFRGMRPZEG-UHFFFAOYSA-N
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Patent
US08377983B2

Procedure details

2-Bromopropane (7 mmol) and K2CO3 (13 mmol) were added to a solution of 2-nitroimidazole (4 mmol) in DMF (10 mL). The mixture was stirred at 60° C. for 4 h. The contents were cooled to room temperature and water (20 mL) was added and the mixture was extracted with EtOAc (3×10 mL). The combined extracts were dried over MgSO4, filtered and the solvent was removed in vacuo to afford 1-isopropyl-2-nitro-1H-imidazole. The product used for further transformation without further purification.
Quantity
7 mmol
Type
reactant
Reaction Step One
Name
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:4])[CH3:3].C([O-])([O-])=O.[K+].[K+].[N+:11]([C:14]1[NH:15][CH:16]=[CH:17][N:18]=1)([O-:13])=[O:12].O>CN(C=O)C>[CH:2]([N:15]1[CH:16]=[CH:17][N:18]=[C:14]1[N+:11]([O-:13])=[O:12])([CH3:4])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
7 mmol
Type
reactant
Smiles
BrC(C)C
Name
Quantity
13 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1NC=CN1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)N1C(=NC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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